molecular formula C14H11ClO2 B14721278 (3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone CAS No. 6280-55-3

(3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone

Cat. No.: B14721278
CAS No.: 6280-55-3
M. Wt: 246.69 g/mol
InChI Key: OQLQDMDDQPMGLU-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a chlorine atom at the third position and the other phenyl ring is substituted with a hydroxyl group at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-chlorobenzoyl chloride reacts with 4-hydroxy-3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the methyl group.

    (3-Methylphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the chlorine atom.

    (4-Hydroxy-3-methylphenyl)(phenyl)methanone: Similar structure but lacks the chlorine atom.

Uniqueness

(3-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be leveraged in various applications .

Properties

CAS No.

6280-55-3

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(3-chlorophenyl)-(4-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8,16H,1H3

InChI Key

OQLQDMDDQPMGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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